O-Demethyl apremilast

PDE4 inhibition enzyme assay pharmacology

Labs using parent apremilast or inactive M12 glucuronide as surrogate standards face quantification errors and failed method validation. This certified reference standard provides the exact solution. • Quantify the O-demethyl metabolite (M3) in plasma/urine via LC-MS/MS; its low in vivo abundance (<4% excreted radioactivity) demands this high-sensitivity calibrator. • Use as positive control in PDE4 (IC50 8.3 μM) and TNF-α (IC50 5.6 μM) assays for SAR benchmarking of novel PDE4 inhibitors. • Essential for forced degradation studies and stability-indicating method validation per ICH guidelines.

Molecular Formula C21H22N2O7S
Molecular Weight 446.5 g/mol
CAS No. 1384441-38-6
Cat. No. B580213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Demethyl apremilast
CAS1384441-38-6
Molecular FormulaC21H22N2O7S
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
InChIInChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1
InChIKeyPEUJABWEZWJNBO-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Demethyl Apremilast: Sourcing & Characterization


O-Demethyl apremilast (CAS 1384441-38-6) is the primary pharmacologically active O-demethylated metabolite of the PDE4 inhibitor apremilast [1]. It is a small molecule with the molecular formula C21H22N2O7S and a molecular weight of 446.47 g/mol . This compound retains PDE4 inhibitory activity and is also identified as an oxidative degradation product of apremilast, making it a critical reference standard for stability studies, impurity profiling, and metabolite quantification in drug development and QC [2].

O-Demethyl Apremilast: Identity & Purity Matters


O-Demethyl apremilast cannot be substituted with the parent drug apremilast or its major glucuronide metabolite (M12) in analytical and pharmacological studies. While apremilast is the active pharmaceutical ingredient (API), O-demethyl apremilast is a distinct chemical entity with its own unique pharmacological profile and physicochemical properties, requiring separate reference standards for accurate quantification in biological matrices and impurity profiling [1]. Furthermore, the major circulating metabolite in humans, O-desmethyl apremilast glucuronide (M12), is pharmacologically inactive and constitutes ~39% of plasma radioactivity after oral apremilast dosing [2]. Therefore, substituting O-demethyl apremilast with either the parent drug or the inactive glucuronide would lead to inaccurate activity readouts, failed method validation, or incorrect impurity identification.

O-Demethyl Apremilast: Quantitative Differentiation


PDE4 Inhibition Potency Comparison

O-Demethyl apremilast inhibits PDE4 enzymatic activity with an IC50 of 8.3 μM in an assay using PDE4 isolated from U937 cells . This is in contrast to the parent compound apremilast, which exhibits an IC50 of approximately 0.074 μM (74 nM) against PDE4 from the same source, representing a ~112-fold difference in potency [1].

PDE4 inhibition enzyme assay pharmacology

TNF-α Inhibition in Human PBMCs

O-Demethyl apremilast inhibits LPS-induced TNF-α production in isolated human peripheral blood mononuclear cells (PBMCs) with an IC50 of 5.6 μM . The parent drug apremilast, under comparable conditions, exhibits an IC50 of 0.11 μM (110 nM) for inhibiting TNF-α production, demonstrating that the metabolite is approximately 51-fold less potent in this functional cellular assay [1].

TNF-α inhibition PBMC assay anti-inflammatory

In Vivo Exposure vs. Inactive Glucuronide

Following a single 20 mg oral dose of [14C]apremilast in healthy subjects, O-demethyl apremilast (free base) accounted for <4% of excreted radioactivity, while its glucuronide conjugate (M12) represented 39% of plasma radioactivity and 34% of excreted radioactivity [1]. This indicates that the free O-demethyl metabolite is a minor circulating species compared to its conjugated form, which is pharmacologically inactive.

pharmacokinetics metabolite quantification bioanalysis

Reference Standard Purity & Specifications

O-Demethyl apremilast is available as a USP reference standard with a certified purity of ≥95% [1]. It is characterized by a λmax of 231 nm and specific solubility parameters: DMF (30 mg/mL), DMSO (30 mg/mL), and DMSO:PBS pH 7.2 (1:2) (0.3 mg/mL) . These defined specifications are essential for accurate method development and validation.

reference standard analytical method development QC

O-Demethyl Apremilast: Research & Industrial Applications


Bioanalytical Method for Metabolite Quantification

Use O-Demethyl apremilast as a certified reference standard to develop and validate LC-MS/MS or HPLC-UV methods for quantifying the free O-demethyl metabolite in plasma, urine, or tissue samples from preclinical and clinical pharmacokinetic studies [1]. Given its low in vivo abundance (<4% of excreted radioactivity), it serves as a critical, low-level calibrator to ensure assay sensitivity and accuracy [1].

PDE4 and TNF-α Inhibition Assays

Employ O-Demethyl apremilast as a positive control or comparator in PDE4 enzyme assays (U937 cell-derived PDE4) and TNF-α inhibition assays (human PBMCs) . Its defined IC50 values (8.3 μM for PDE4, 5.6 μM for TNF-α) enable direct comparison with novel PDE4 inhibitors or other apremilast analogs, providing a benchmark for structure-activity relationship (SAR) studies .

Impurity Profiling & Stability Testing

Use O-Demethyl apremilast as a reference impurity standard in forced degradation studies and stability-indicating method validation for apremilast API and finished dosage forms [2]. As an identified oxidative degradation product of apremilast, its quantification is essential for establishing degradation pathways, setting impurity limits per ICH guidelines, and ensuring product quality throughout shelf-life [2].

Metabolite Identification & Characterization

Utilize O-Demethyl apremilast as an authentic standard for identifying and confirming the structure of the O-demethylated metabolite (M3) in in vitro hepatocyte incubations or in vivo samples [3]. Its unique MS/MS fragmentation pattern (m/z 447 → 243, 164, 136) provides a definitive fingerprint for metabolite identification in complex biological matrices [3].

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